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Compound of Interest

Compound Name: *Glycidyl hexanoate*

CAS No.: 17526-74-8

Cat. No.: B113844

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Abstract

Glycidyl esters (GEs) are process-induced contaminants formed at high temperatures during the refining of edible oils. While the esters themselves exhibit low toxicity, their hydrolysis in the gastrointestinal tract releases glycidol, a compound classified as a "probable human carcinogen" (Group 2A) by the International Agency for Research on Cancer (IARC).[1][2] This guide provides a comprehensive technical overview of the toxicology of glycidyl esters, intended for researchers, scientists, and professionals in drug development and food safety. It delves into the mechanisms of toxicity, methodologies for toxicological assessment, analytical techniques for detection, and the current regulatory landscape. The content is structured to provide not just procedural steps but also the scientific rationale behind the experimental designs and analytical choices, ensuring a deep and actionable understanding of the subject.

Introduction: The Emergence of Glycidyl Esters as a Food Safety Concern

Glycidyl esters are formed during the deodorization step of refining vegetable oils at temperatures exceeding 200°C.[1][3] They are prevalent in many refined edible oils and fats, particularly palm oil, and consequently in a wide array of processed foods such as margarines, baked goods, and infant formula.[1] The primary toxicological concern is not the intact esters but their metabolic fate. In the gastrointestinal tract, lipases rapidly hydrolyze GEs, releasing fatty acids and free glycidol.[1][4] Glycidol's high reactivity, stemming from its epoxide group,

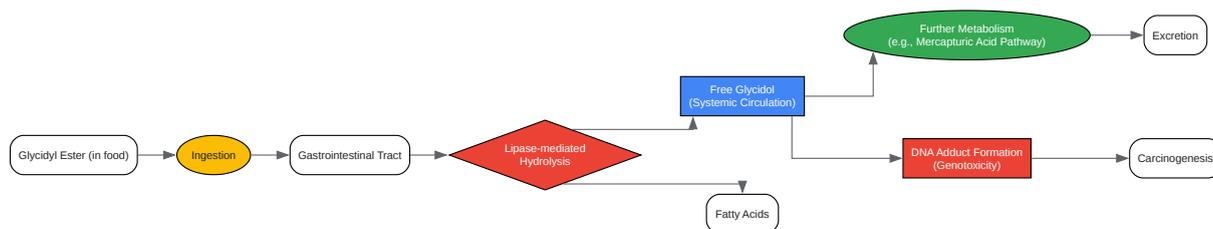
underpins its genotoxic and carcinogenic properties, making the study of its precursors, the glycidyl esters, a critical area of food safety research.[5][6]

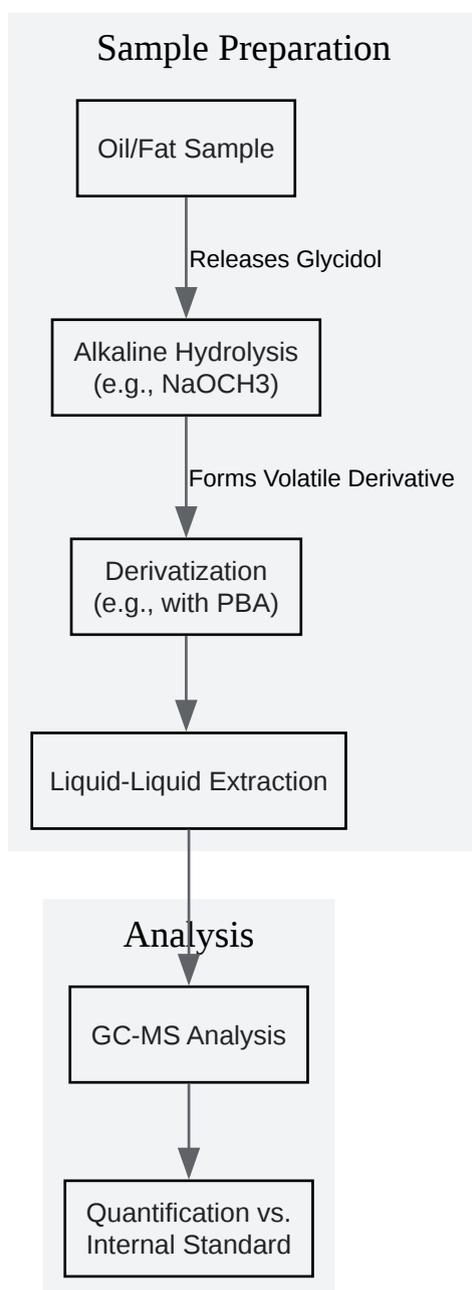
Mechanism of Toxicity: From Ester to Carcinogen

The toxicological impact of glycidyl esters is intrinsically linked to the in vivo liberation of glycidol. Experimental evidence strongly indicates that GEs are almost completely hydrolyzed to glycidol following ingestion.[4][7]

Metabolic Activation: The Hydrolysis Pathway

The primary metabolic pathway is the enzymatic hydrolysis of the ester bond by pancreatic lipases in the small intestine. This process is highly efficient, leading to a rapid release of glycidol into the systemic circulation.[1][7]





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Sources

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